molecular formula C23H25N3O4 B2616195 1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-70-0

1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2616195
CAS No.: 899750-70-0
M. Wt: 407.47
InChI Key: ANNSIBIFQGPLLE-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to the pyrrolo[1,2-a]pyrazine class of heterocyclic compounds, characterized by a fused bicyclic core structure. The 2,5-dimethoxy and 2-methoxy substituents on the phenyl rings likely enhance electron-donating effects, impacting solubility and molecular interactions.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-16-10-11-20(29-2)17(15-16)22-19-8-6-12-25(19)13-14-26(22)23(27)24-18-7-4-5-9-21(18)30-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNSIBIFQGPLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the dihydropyrrolo[1,2-a]pyrazine core followed by the introduction of the methoxyphenyl groups. Reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds in the pyrrolo[1,2-a]pyrazine class exhibit a range of biological activities, including anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Properties : The structural features of this compound may allow it to interact with various cellular targets involved in cancer proliferation and survival. Pyrazolines have been documented to possess anticancer activities, warranting further exploration into this compound's efficacy against cancer cell lines .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at the molecular level with target proteins. These studies help predict binding affinities and elucidate mechanisms of action:

  • Target Identification : The compound's ability to bind to specific receptors or enzymes can be assessed through computational methods, which can guide further experimental validation.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity can lead to the design of more potent derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrrolo-Pyrazine Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory properties of related compounds through enzyme inhibition assays. The findings indicated that several derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic applications for inflammatory conditions .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer activity, derivatives similar to the target compound were tested against various cancer cell lines. Results showed promising cytotoxic effects, supporting further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The replacement of methoxy groups (target compound) with ethoxy (e.g., ) or pyridinyl groups (e.g., ) alters electronic and steric profiles. Ethoxy groups increase hydrophobicity compared to methoxy, while fluorinated substituents (e.g., 2,6-difluoro in ) may enhance metabolic stability .
  • Functional Group Variation : The carboxamide group in the target compound and contrasts with the carbothioamide in , which may influence hydrogen-bonding capacity and bioavailability.

Heterocyclic Analogs with Divergent Core Structures

Table 2: Comparison with Heterocyclic Derivatives from Other Classes

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Data
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one C₃₆H₂₅N₇O₂S₂ 687.81 Pyrrolo-thiazolo-pyrimidine fused with triazolothiadiazinone Synthesized via reaction with monochloroacetic acid; NMR/MS confirmed
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₁H₂₉N₅O₇ 583.60 Tetrahydroimidazo[1,2-a]pyridine Mp: 243–245°C; HRMS (ESI) confirmed

Key Observations :

  • The target compound’s simpler pyrrolo[1,2-a]pyrazine core may offer synthetic advantages.
  • Functional Groups: Nitro (e.g., ) and cyano groups (e.g., ) increase polarity, contrasting with the methoxy-dominated hydrophobicity of the target compound.

Key Observations :

  • Reagent Diversity : Carboxamide derivatives (e.g., target compound) often employ coupling agents (e.g., HBTU in ), whereas thioamide analogs (e.g., ) require thiocarbonyl reagents.
  • Cyclization Strategies : Base-mediated cyclization (e.g., ) is common for fused heterocycles, but one-pot methods (e.g., ) improve efficiency.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic derivative belonging to the class of pyrrolopyrazines. This class of compounds has garnered attention due to their potential biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: 342.41 g/mol

Biological Activity Overview

Research indicates that pyrrolopyrazines exhibit a range of biological activities. The specific compound has been evaluated for its effects on various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolopyrazines possess significant antitumor properties. For instance, compounds similar to the one have shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study: A study reported that a related pyrazine derivative exhibited an IC50 value of 12 nM against cancer cell lines (e.g., Panc-1) . This suggests that the compound may also exhibit potent antitumor activity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolopyrazine derivatives has been explored through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

  • Findings: Compounds with similar structures have demonstrated significant inhibition of NO production, indicating potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and inflammation. For example:

  • CSNK2A Inhibition: Some related compounds have been identified as potent inhibitors of casein kinase 2 (CSNK2A), which plays a crucial role in cell cycle regulation and proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueCell Line/Model
Compound AAntitumor12 nMPanc-1
Compound BAnti-inflammatoryEquivalent to controlRAW 264.7 cells
Compound CCSNK2A Inhibition9 nMVarious cancer lines

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for the compound is limited, related studies suggest favorable properties such as:

  • Low Intrinsic Clearance: Indicating prolonged action in vivo.
  • Modest Oral Bioavailability: Suggesting potential for oral administration.

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